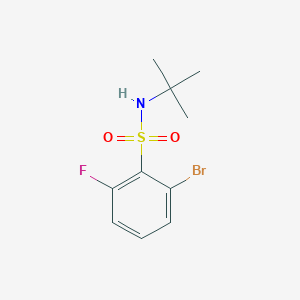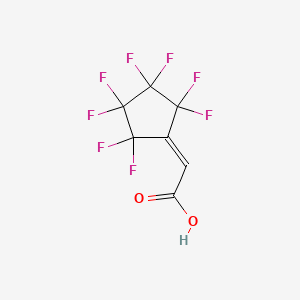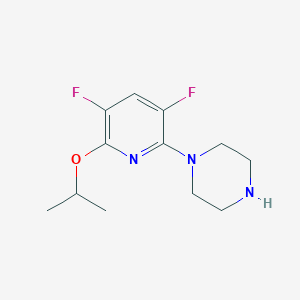
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene, also known as TCTT, is an important organic compound that has a wide range of applications in the chemical industry. It is a colorless, low-volatility liquid with a low boiling point and a high flash point. TCTT is a derivative of toluene, and it is used as a solvent in the manufacture of pharmaceuticals and other organic compounds. It is also used as a starting material for the synthesis of other organic compounds, such as polymers and monomers.
科学研究应用
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene has been used in a wide range of scientific research applications, including the synthesis of polymers, the modification of proteins and enzymes, and the synthesis of monomers. It has also been used in the production of pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, this compound has been used in the synthesis of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene is not fully understood. It is believed to act as a solvent, and it is thought to be able to penetrate the cell membrane and interact with the proteins and enzymes within the cell. It is also believed to be able to interact with the DNA of the cell, and it is thought to be able to modulate the expression of genes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to be an effective solvent, and it has been found to be able to penetrate the cell membrane and interact with the proteins and enzymes within the cell. It has also been found to be able to modulate the expression of genes, and it has been found to be able to interact with the DNA of the cell. In addition, this compound has been found to be able to increase the activity of certain enzymes, and it has been found to be able to inhibit the activity of certain enzymes.
实验室实验的优点和局限性
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene has a number of advantages and limitations for use in laboratory experiments. It is a low-volatility liquid with a low boiling point and a high flash point, which makes it easy to handle and store. In addition, it is a colorless liquid, which makes it easy to identify and measure. However, it is also highly toxic, and it can be corrosive to some materials.
未来方向
There are a number of potential future directions for research into 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of polymers and other organic compounds. In addition, further research could be conducted into its potential toxicity, and its potential to interact with other organic compounds. Furthermore, further research could be conducted into its potential to interact with the DNA of the cell, and its potential to modulate the expression of genes. Finally, further research could be conducted into its potential to be used as a starting material for the synthesis of other organic compounds, such as polymers and monomers.
合成方法
2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene can be produced by a variety of synthetic methods, including the chlorination of toluene with chlorine, the oxidation of toluene with oxygen, and the reaction of toluene with trifluoromethyl chloride. The most common method for the synthesis of this compound is the reaction of toluene with chlorine in the presence of a catalyst. The reaction is carried out at a temperature of about 150°C in the presence of a copper chloride catalyst. The reaction produces a mixture of this compound and other by-products.
属性
IUPAC Name |
2-methyl-1-(2,2,2-trichloroethyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3F3/c1-6-7(5-9(11,12)13)3-2-4-8(6)10(14,15)16/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUVOYHTKYDOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

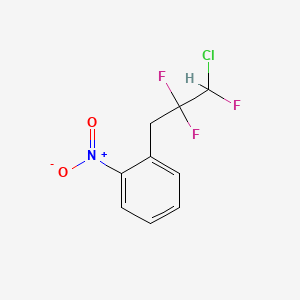
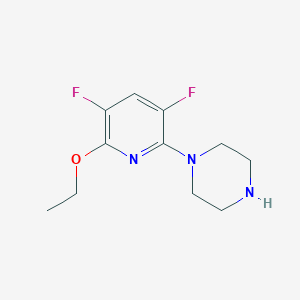
![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)

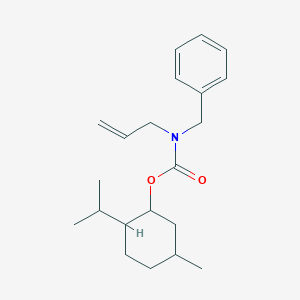
![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
